Cyclobut-2-en-1-ylmethanamine

Ring strain Thermochemistry Physical organic chemistry

Cyclobut-2-en-1-ylmethanamine (CAS 2060027-00-9) is a primary aliphatic amine featuring a cyclobutene ring bearing an aminomethyl substituent at the 1-position, with molecular formula C5H9N and molecular weight 83.13 g/mol. The compound exists as a chiral molecule; the (1S)-enantiomer is documented under PubChem CID 125453392 with computed XLogP3-AA of 0.2, one hydrogen bond donor, one hydrogen bond acceptor, and a topological polar surface area of 26 Ų.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
Cat. No. B13335625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobut-2-en-1-ylmethanamine
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESC1C=CC1CN
InChIInChI=1S/C5H9N/c6-4-5-2-1-3-5/h1-2,5H,3-4,6H2
InChIKeyVPHKGCJQKBCQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobut-2-en-1-ylmethanamine: Core Properties and Supply Landscape for Sourcing Decisions


Cyclobut-2-en-1-ylmethanamine (CAS 2060027-00-9) is a primary aliphatic amine featuring a cyclobutene ring bearing an aminomethyl substituent at the 1-position, with molecular formula C5H9N and molecular weight 83.13 g/mol . The compound exists as a chiral molecule; the (1S)-enantiomer is documented under PubChem CID 125453392 with computed XLogP3-AA of 0.2, one hydrogen bond donor, one hydrogen bond acceptor, and a topological polar surface area of 26 Ų [1]. As a strained-ring amine building block containing both an endocyclic olefin and an exocyclic primary amine, this compound occupies a distinct niche between saturated cyclobutylamine derivatives and acyclic allylic amines, offering dual synthetic handles (amine nucleophilicity and alkene reactivity) within a conformationally constrained Csp³-rich scaffold [2]. Unlike its fully saturated analog cyclobutylmethanamine, the presence of the endocyclic double bond alters both the ring geometry from puckered to near-planar and modulates the electronic environment of the aminomethyl group through allylic interactions, providing differentiated reactivity in downstream transformations and potential biological target engagement [3].

Why Cyclobut-2-en-1-ylmethanamine Cannot Be Replaced by Cyclobutylmethanamine or Other In-Class Amines


Generic substitution of Cyclobut-2-en-1-ylmethanamine with cyclobutylmethanamine, cyclopropylmethanamine, or simple allylic amines introduces measurable differences in ring geometry, electronic character, and synthetic outcome that preclude one-for-one interchange. The endocyclic olefin enforces a near-planar cyclobutene geometry, whereas cyclobutane adopts a puckered conformation with a dihedral angle of approximately 29.7°, fundamentally altering the spatial presentation of the aminomethyl pharmacophore to biological targets [1]. At the synthetic level, the same bicyclobutane starting material can be diverted to either cyclobutenyl methanamine products or azabicyclo[2.1.1]hexanes simply by changing the N-substituent of the imine coupling partner (N-alkyl vs. N-aryl), demonstrating that the unsaturation is not an incidental feature but rather a critical determinant of reaction pathway and product architecture [2]. Furthermore, 1-aryl-substituted cyclobutenes exhibit reversed regioselectivity compared to cyclopropene analogs in CuH-catalyzed hydroamination, confirming that the ring size and unsaturation pattern jointly dictate both the site and stereochemical outcome of bond formation [3]. These orthogonal lines of evidence—geometric, synthetic, and catalytic—establish that the cyclobutene core is irreplaceable for applications requiring the specific combination of ring planarity, allylic amine positioning, and olefin-derived synthetic versatility.

Quantitative Differentiation Evidence for Cyclobut-2-en-1-ylmethanamine vs. Closest Analogs


Ring Strain Energy: Cyclobutene vs. Cyclobutane Core — A Quantified ~4 kcal/mol Differential with Implications for Reactivity and Stability

The ring strain energy (SE) of cyclobutene is anomalously low relative to cyclobutane, with a differential ΔSE of only 4 kcal/mol (SE cyclobutene ≈ 30.7 kcal/mol vs. SE cyclobutane ≈ 26.3 kcal/mol), as determined by high-level ab initio calculations at the G2, G3, and CBS-Q levels of theory [1]. This unexpectedly small difference arises because cyclobutane possesses normal C–H bond dissociation energies (100.6 kcal/mol), whereas cyclobutene benefits from very strong vinyl C–H bonds (111.9 kcal/mol) and a relatively strong π-bond energy (63.5 kcal/mol), which compensate for the angular strain introduced by the sp²-hybridized carbons [1]. In practical terms, the cyclobutene ring in Cyclobut-2-en-1-ylmethanamine retains sufficient thermodynamic stability for use as a synthetic building block while offering an alkene functional handle absent in cyclobutylmethanamine, accessible for [2+2] cycloadditions, hydrofunctionalization, and ring-opening reactions. The strain energy was independently confirmed through hydrogenation enthalpy measurements [1].

Ring strain Thermochemistry Physical organic chemistry

Divergent Synthetic Outcome: N-Alkyl vs. N-Aryl Imine Determines Cyclobutenyl Methanamine vs. Azabicyclohexane Product Architecture

In the Dhake et al. (2022) study, bicyclobutanes undergo Lewis acid-catalyzed addition to imines, but the reaction outcome diverges entirely based on the imine N-substituent: N-arylimines follow a formal (3+2) cycloaddition pathway to yield azabicyclo[2.1.1]hexanes, whereas N-alkylimines proceed through an addition/elimination sequence to generate cyclobutenyl methanamine products with high diastereoselectivity [1]. This divergent reactivity is mechanistically attributed to differences in basicity and nucleophilicity of the nitrogen atom in a common carbocation intermediate—N-aryl nitrogen undergoes nucleophilic attack on the carbocation, while N-alkyl nitrogen triggers E1 elimination [1]. This demonstrates that the cyclobutenyl methanamine scaffold (the core structure of Cyclobut-2-en-1-ylmethanamine) is not merely a synthetic intermediate but rather a thermodynamically and kinetically distinct product manifold, accessible exclusively through N-alkylimine substrates [1]. Microscale high-throughput experimentation was integral to the discovery and optimization of both reactions, underscoring the robustness of the methodology [1].

Divergent synthesis Diastereoselectivity Strain-release Lewis acid catalysis

Conformational Geometry: Near-Planar Cyclobutene vs. Puckered Cyclobutane — A Crystallographically Quantified Difference of ~30° in Ring Dihedral Angle

Crystallographic analysis by Allen (1984) established that cyclobutane rings adopt a puckered conformation with dihedral angles in the range of 20°–35°, with the most frequently observed puckering angle being approximately 29.7° [1]. In contrast, the endocyclic double bond of cyclobutene enforces near-planarity across the four-membered ring, with the sp²-hybridized carbons constraining the ring to minimal out-of-plane deviation [1]. This geometric difference translates to fundamentally distinct spatial arrangements of substituents: the aminomethyl group in Cyclobut-2-en-1-ylmethanamine is presented in a coplanar orientation relative to the alkene π-system, enabling allylic electronic interactions, whereas the aminomethyl group in cyclobutylmethanamine projects from a non-planar ring with different angular relationships to the ring centroid [1]. The planarity of the cyclobutene ring also affects crystal packing, protein binding pocket complementarity, and the directional presentation of hydrogen bond donors and acceptors [1].

Conformational analysis X-ray crystallography Molecular recognition

Regioselectivity Reversal: 1-Aryl-Cyclobutenes vs. Cyclopropenes in CuH-Catalyzed Hydroamination

In the CuH-catalyzed hydroamination of strained trisubstituted alkenes reported by Feng, Buchwald, and coworkers (2020), an interesting reversal of regioselectivity was observed in the hydroamination of 1-aryl-substituted cyclobutenes compared to the cyclopropene analogues [1]. These strained trisubstituted alkenes exhibit much higher reactivity compared to their unstrained analogues in the initial hydrocupration step of the reaction [1]. The origins of the enhanced reactivity as well as the differences in regio- and enantioselectivity between reactions with cyclobutenes and cyclopropenes were investigated computationally, confirming that ring size and electronic structure jointly govern the stereochemical outcome [1]. This regiochemical divergence means that Cyclobut-2-en-1-ylmethanamine and its derivatives cannot be replaced by cyclopropene-based amine precursors in reactions where the position of amine installation is critical to product identity.

Hydroamination Regioselectivity Copper catalysis Strained alkenes

Cyclobutene vs. Cyclobutane Core as a Pharmacologically Differentiating Feature in Monoamine Reuptake Inhibitor Patents

Patent US 8,455,550 (FR2944011) explicitly claims compounds of general formula (I) wherein the central four-membered ring may bear either a single bond (aminocyclobutane) or a double bond (aminocyclobutene), treating these as distinct pharmacophores with differentiated biological profiles [1]. The patent states that the formula (I) compounds 'set themselves apart from milnacipran and its derivative compounds, not only through their chemical structure but also through their pharmacological properties' [1]. The prior art reference compound is milnacipran (cis-(±)-N,N-diethyl-(1-phenyl-2-aminomethyl)-cyclopropanecarboxamide), which features a cyclopropane core; the patented cyclobutane and cyclobutene derivatives represent a systematic ring-expansion strategy where the unsaturation state is a tunable variable [1]. Biological testing included analgesic activity evaluation using a formaldehyde-induced pain model in rats, with milnacipran serving as the reference comparator; the unsaturation state of the four-membered ring modulates the relative activity at monoamine reuptake sites (serotonin, norepinephrine, dopamine transporters) [1].

Monoamine reuptake Analgesic Milnacipran analog Structure-activity relationship

Physicochemical Property Differentiation: LogP and Basicity Trends Between Cyclobutene and Cyclobutane Core Amines

The parent hydrocarbon cyclobutene has a computed LogP of 1.77 (ACD/LogP), compared to cyclobutane's LogP of 2.26, representing a decrease of ~0.5 LogP units upon introduction of the endocyclic double bond . For Cyclobut-2-en-1-ylmethanamine specifically, PubChem reports an XLogP3-AA value of 0.2 [1], which is lower than would be expected for cyclobutylmethanamine (predicted LogP ~1.1 based on fragment addition to cyclobutane LogP of 2.26 minus aminomethyl correction). In terms of basicity, cyclobutylamine has a predicted pKa (conjugate acid) of 10.80 ± 0.20 ; the amine in Cyclobut-2-en-1-ylmethanamine, being attached through a methylene spacer to the cyclobutene ring, is expected to exhibit similar basicity to typical alkylamines (pKa ~10.6), though the allylic electronic environment may slightly reduce basicity relative to the fully saturated analog . The rotatable bond count of 1 (the CH₂–NH₂ bond) is identical between the two compounds, but the topological polar surface area of 26 Ų for Cyclobut-2-en-1-ylmethanamine reflects the compact nature of this scaffold [1].

Lipophilicity Basicity Physicochemical properties Drug-likeness

Optimal Procurement and Application Scenarios for Cyclobut-2-en-1-ylmethanamine Based on Quantitative Evidence


Stereochemically Defined Csp³-Rich Scaffold Synthesis via Divergent Bicyclobutane Chemistry

Cyclobut-2-en-1-ylmethanamine is optimally procured when a research program requires a cyclobutenyl methanamine scaffold with defined stereochemistry for elaboration into pharmaceutical candidates. The Dhake et al. (2022) methodology demonstrates that N-alkylimine substrates reliably deliver cyclobutenyl methanamine products with high diastereoselectivity via a Lewis acid-catalyzed addition/elimination sequence from bicyclobutanes, providing access to a scaffold class that is categorically distinct from the azabicyclo[2.1.1]hexanes obtained with N-arylimines [1]. This divergent reactivity platform means that the cyclobutenyl methanamine core can serve as a versatile intermediate containing both an alkene and an amine as synthetic handles for further diversification, including cross-coupling, hydrofunctionalization, and ring-opening transformations relevant to fragment-based drug discovery [1]. Programs seeking 'beyond bioisostere' Csp³-rich scaffolds with potential for patentably distinct chemical matter should prioritize this compound over saturated cyclobutane amines when the alkene functionality provides a strategic advantage for late-stage functionalization [1].

Conformationally Constrained Amine Building Block for Structure-Based Drug Design Requiring Planar Cyclobutene Geometry

In structure-based drug design campaigns where the spatial orientation of an aminomethyl group relative to a hydrophobic binding pocket is critical, Cyclobut-2-en-1-ylmethanamine offers a near-planar ring geometry that presents the amine vector in a coplanar orientation relative to the cyclobutene π-system, in contrast to the ~30° puckered conformation of cyclobutane-based amines [1]. The crystallographically established planarity of the cyclobutene ring (Acta Crystallographica B, 1984) makes this scaffold suitable for targets where a flat, aromatic-like presentation of the four-membered ring is desirable for π-stacking or hydrophobic surface complementarity, while the aminomethyl substituent provides a hydrogen-bonding anchor point [1]. The topological polar surface area of 26 Ų and XLogP3-AA of 0.2 [2] are consistent with favorable drug-likeness parameters for CNS-accessible small molecules. This application scenario is most relevant when the alternative saturated cyclobutylmethanamine would present the amine group at an angular offset of approximately 15°–20° from the ring plane due to puckering, potentially disrupting key binding interactions.

Pharmacologically Differentiated Monoamine Transporter Ligand Development Programs

For research programs developing next-generation monoamine reuptake inhibitors as analgesics or antidepressants, Cyclobut-2-en-1-ylmethanamine serves as a key intermediate for constructing cyclobutenecarboxamide derivatives that are pharmacologically differentiated from both milnacipran (cyclopropane core) and cyclobutanecarboxamide analogs (saturated four-membered ring). Patent US 8,455,550 explicitly establishes that the unsaturation state of the four-membered ring is a tunable variable modulating activity at serotonin, norepinephrine, and dopamine reuptake sites [1]. The patent further claims compounds exemplified by cis-N,N-diethyl-(1-phenyl-2-aminomethyl)-cyclobutenecarboxamide, demonstrating a direct synthetic path from the cyclobutenyl methanamine scaffold to potential therapeutic candidates [1]. Procurement of Cyclobut-2-en-1-ylmethanamine in this context enables exploration of a chemical space that is structurally distinct from and complementary to the extensively studied cyclopropane-based milnacipran series, potentially yielding compounds with differentiated selectivity profiles across monoamine transporters [1]. Note: Quantitative matched-pair IC50 data for cyclobutene vs. cyclobutane analogs are not publicly disclosed in the accessible patent text; this scenario is supported by the patent's explicit pharmacological differentiation claims.

Regioselective Hydroamination Substrate for Accessing Polysubstituted Aminocyclobutanes with Predictable Stereochemistry

For synthetic methodology groups and medicinal chemistry laboratories requiring polysubstituted aminocyclobutane products with defined regio- and stereochemistry, Cyclobut-2-en-1-ylmethanamine and its 1-substituted cyclobutene derivatives serve as privileged substrates in CuH-catalyzed hydroamination. The Feng and Buchwald study (ACS Catalysis, 2020) demonstrated that 1-aryl-substituted cyclobutenes exhibit a reversal of regioselectivity compared to cyclopropene analogues under identical catalytic conditions, providing access to aminocyclobutane regioisomers that cannot be obtained from cyclopropene starting materials [1]. The strained trisubstituted alkene exhibits much higher reactivity than unstrained analogues in the hydrocupration step, enabling efficient catalytic turnover [1]. This application scenario is compelling when the desired product contains an amine substituent at a specific position on the cyclobutane ring that is only accessible through cyclobutene hydroamination rather than through direct functionalization of pre-formed cyclobutane rings or through cyclopropene-based routes [1].

Quote Request

Request a Quote for Cyclobut-2-en-1-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.